1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone
Overview
Description
Pyridines and thiazoles are both types of heterocyclic compounds, which are organic compounds that contain a ring structure containing at least one atom that is not carbon . Pyridines have a six-membered ring with one nitrogen atom and five carbon atoms . Thiazoles, on the other hand, have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .
Synthesis Analysis
The synthesis of pyridines and thiazoles can involve a variety of methods. For instance, pyridines can be synthesized through the condensation of acetaldehyde and ammonia . Thiazoles can be synthesized from α-haloketones and thioamides .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by their cyclic ring structures. Pyridines have a planar, aromatic ring, while thiazoles have a non-aromatic ring .
Chemical Reactions Analysis
Pyridines and thiazoles can undergo a variety of chemical reactions due to the presence of the nitrogen atom in the ring. For example, pyridines can act as bases and nucleophiles, participating in reactions such as alkylation, acylation, and N-oxidation . Thiazoles can undergo reactions such as alkylation, acylation, and halogenation .
Physical and Chemical Properties Analysis
Pyridines are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Thiazoles have similar solubility properties .
Scientific Research Applications
Antiviral and Antimicrobial Applications
- Research on thiazole derivatives, including structures similar to 1-[2-(2-Pyridinyl)-1,3-thiazol-5-yl]-1-ethanone, has demonstrated significant antiviral activities. For example, compounds synthesized from thiazole derivatives showed cytotoxicity, anti-HSV1, and anti-HAV-MBB activity (Attaby et al., 2006). Additionally, antimicrobial activity has been observed in compounds such as 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, indicating their potential in combating microbial infections (Salimon et al., 2011).
Antifungal and Antibacterial Properties
- Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have shown moderate inhibitory activity against Gibberella zeae, a fungal pathogen, highlighting their antifungal potential (Liu et al., 2012).
Antitumor Activities
- Thiazolo[3,2-a]benzimidazole derivatives, with a structure closely related to the query compound, have been found to possess potent immunosuppressive activity against macrophages and T-lymphocytes. Certain compounds from this class were identified as significant inhibitors of LPS-stimulated NO generation and demonstrated strong cytotoxicity against various cancer cell lines, suggesting their utility as multipotent compounds with promising biological activities (Abdel‐Aziz et al., 2011).
DNA Binding and Nuclease Activity
- Cu(II) complexes of tridentate ligands, incorporating pyridine and thiazole moieties, have shown good DNA binding propensity and demonstrated activity in cleaving supercoiled DNA. These complexes exhibited low toxicity for different cancer cell lines, indicating their potential in therapeutic applications (Kumar et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2OS/c1-7(13)9-6-12-10(14-9)8-4-2-3-5-11-8/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSRGSZNLJYPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401320641 | |
Record name | 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820376 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
383147-02-2 | |
Record name | 1-(2-pyridin-2-yl-1,3-thiazol-5-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401320641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.